
N2-(4-bromophenyl)-N4-(2-methoxyethyl)pteridine-2,4-diamine
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Overview
Description
N2-(4-bromophenyl)-N4-(2-methoxyethyl)pteridine-2,4-diamine is a synthetic organic compound that belongs to the class of pteridines. Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring. This particular compound features a bromophenyl group and a methoxyethyl group, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-bromophenyl)-N4-(2-methoxyethyl)pteridine-2,4-diamine typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the pteridine core: This can be achieved through the condensation of appropriate pyrimidine and pyrazine precursors under acidic or basic conditions.
Introduction of the bromophenyl group: This step might involve a nucleophilic aromatic substitution reaction where a bromophenyl halide reacts with the pteridine core.
Attachment of the methoxyethyl group: This can be done through an alkylation reaction using a methoxyethyl halide in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N2-(4-bromophenyl)-N4-(2-methoxyethyl)pteridine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different biological activities.
Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions or as a fluorescent probe.
Medicine: Possible applications in drug development, particularly in targeting specific biological pathways.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N2-(4-bromophenyl)-N4-(2-methoxyethyl)pteridine-2,4-diamine would depend on its specific interactions with molecular targets. It may interact with enzymes or receptors, modulating their activity. The bromophenyl and methoxyethyl groups could play a role in binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N2-(4-chlorophenyl)-N4-(2-methoxyethyl)pteridine-2,4-diamine: Similar structure but with a chlorine atom instead of bromine.
N2-(4-bromophenyl)-N4-(2-ethoxyethyl)pteridine-2,4-diamine: Similar structure but with an ethoxyethyl group instead of methoxyethyl.
Uniqueness
N2-(4-bromophenyl)-N4-(2-methoxyethyl)pteridine-2,4-diamine is unique due to the specific combination of bromophenyl and methoxyethyl groups, which may impart distinct chemical and biological properties compared to its analogs.
Biological Activity
N2-(4-bromophenyl)-N4-(2-methoxyethyl)pteridine-2,4-diamine is a synthetic organic compound belonging to the pteridine class. Pteridines are known for their diverse biological activities, making them significant in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a pteridine core with a 4-bromophenyl group and a 2-methoxyethyl substituent. This unique structure may influence its biological interactions and activities.
Property | Value |
---|---|
Molecular Formula | C13H15BrN4O2 |
Molecular Weight | 316.19 g/mol |
CAS Number | 946288-95-5 |
This compound is believed to interact with various biological targets, including enzymes and receptors. The specific binding affinity and inhibition mechanisms are crucial for understanding its potential therapeutic effects.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways, potentially leading to altered cellular functions.
- Receptor Binding : It could bind to receptors that modulate physiological responses, influencing processes such as cell proliferation and apoptosis.
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities:
- Antitumor Activity : Studies have shown that pteridine derivatives can induce apoptosis in cancer cells by affecting cell cycle progression. For instance, compounds with similar structures have demonstrated the ability to arrest the cell cycle at the S phase in HepG2 liver cancer cells .
- Antimicrobial Properties : Some studies suggest that pteridine derivatives possess antimicrobial activity against various pathogens. This could be due to their ability to disrupt cellular processes in microbes.
- Anti-inflammatory Effects : Certain pteridine compounds have been noted for their anti-inflammatory properties, which may be beneficial in treating conditions characterized by chronic inflammation.
Case Studies
Several studies have investigated the biological activity of pteridine derivatives:
- Study on HepG2 Cells : A compound structurally related to this compound was found to induce apoptosis through mitochondrial pathways, suggesting that similar mechanisms might be applicable to our compound .
- Antimicrobial Testing : Research on related pteridine compounds showed significant inhibitory effects against specific bacterial strains, indicating potential applications in treating infections .
Comparative Analysis
When compared with other pteridine derivatives, this compound shows unique properties due to its bromophenyl and methoxyethyl groups.
Compound | Antitumor Activity | Antimicrobial Activity | Mechanism of Action |
---|---|---|---|
This compound | Potential | Moderate | Enzyme inhibition |
N4-(4-fluorophenyl)-N2-(2-methoxyethyl)pteridine-2,4-diamine | Confirmed | High | Receptor binding |
N4-(4-chlorophenyl)-N2-(2-methoxyethyl)pteridine-2,4-diamine | Moderate | Low | Cell cycle arrest |
Properties
Molecular Formula |
C15H15BrN6O |
---|---|
Molecular Weight |
375.22 g/mol |
IUPAC Name |
2-N-(4-bromophenyl)-4-N-(2-methoxyethyl)pteridine-2,4-diamine |
InChI |
InChI=1S/C15H15BrN6O/c1-23-9-8-19-14-12-13(18-7-6-17-12)21-15(22-14)20-11-4-2-10(16)3-5-11/h2-7H,8-9H2,1H3,(H2,18,19,20,21,22) |
InChI Key |
ASEZZUPJMAMAPH-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC1=NC(=NC2=NC=CN=C21)NC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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